10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic naming of 10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one follows established International Union of Pure and Applied Chemistry principles for polycyclic systems. The nomenclature of tricyclic hydrocarbons is based on the nomenclature of bicyclic systems, with additional steps for naming tricyclic hydrocarbons as described in current International Union of Pure and Applied Chemistry recommendations. The compound's name begins with the tricyclic descriptor "7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one," which indicates a twelve-membered tricyclic system containing sulfur and nitrogen heteroatoms.
The tricyclic nomenclature system employs specific conventions where the appropriate prefix "tricyclo-" is substituted for "bicyclo-" before the name of the open-chain hydrocarbon containing the same total number of carbon atoms. For this compound, the bracketed notation [6.4.0.0²,⁶] represents the von Baeyer system for describing polycyclic structures. The numbers 6.4.0 indicate the number of carbon atoms in the two branches of the main ring and the main bridge, while the superscripted notation 0²,⁶ specifies the location of secondary bridges. This systematic approach ensures unambiguous structural identification regardless of the complexity of the polycyclic framework.
The structural interpretation of this compound reveals a sophisticated architecture comprising multiple ring systems and functional groups. The core tricyclic framework contains twelve carbon atoms arranged in a specific geometric pattern, with heteroatoms strategically positioned at positions 7 (sulfur), 9 (nitrogen), and 11 (nitrogen). The presence of the "-trien-" designation indicates three double bonds within the tricyclic system, specifically located at positions 1(8), 2(6), and 9, creating a partially unsaturated structure. The carbonyl functionality at position 12 is denoted by the "-one" suffix, indicating a ketone group integrated into the ring system.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Sulfur Heteroatom | 7 | Provides nucleophilic character and potential coordination sites |
| Nitrogen Heteroatoms | 9, 11 | Contribute to basicity and hydrogen bonding capacity |
| Carbonyl Group | 12 | Electrophilic center for potential chemical reactions |
| Double Bonds | 1(8), 2(6), 9 | Create aromatic character and rigidity in the ring system |
The substituent groups attached to the tricyclic core add significant complexity to the overall structure. The 3,4-dimethoxyphenyl group represents an electron-rich aromatic system with two methoxy substituents in the meta and para positions relative to the point of attachment. This aromatic ring is connected through a 2-oxoethyl linker that includes a ketone functionality, creating an extended conjugated system. The prop-2-en-1-yl substituent, commonly known as an allyl group, introduces additional unsaturation and potential reactivity through its terminal alkene functionality.
Properties
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-4-10-24-21(26)19-14-6-5-7-18(14)30-20(19)23-22(24)29-12-15(25)13-8-9-16(27-2)17(11-13)28-3/h4,8-9,11H,1,5-7,10,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKIGRWXFYRCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (CAS No: 314261-34-2) is a complex organic molecule that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features a thiazolidine ring system with various functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that thiazolidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human glioblastoma cells through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HCT116 | 12 | Cell cycle arrest at G1 phase |
| SW620 | 18 | Inhibition of mitochondrial function |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A notable case study involved the evaluation of this compound's effects on glioblastoma multiforme (GBM) cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over a 48-hour period.
Study Design
- Objective : To assess the cytotoxic effects on GBM cells.
- Methodology : Cells were treated with different concentrations (0, 5, 10, 15 µM) and analyzed using flow cytometry for apoptosis.
Results
The results indicated a dose-dependent increase in apoptosis:
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5 |
| 5 | 15 |
| 10 | 30 |
| 15 | 50 |
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tricyclic Derivatives
Functional Implications
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, enhancing interactions with electron-deficient biological targets.
- Allyl vs. Alkyl Chains: The prop-2-en-1-yl group in the target compound may confer reactivity (e.g., via Michael addition) absent in saturated alkyl chains (e.g., 3-dimethylaminopropyl in ’s compound 4) .
- Sulfur Content: All analogues include sulfur atoms, but their positions vary. The target compound’s 7-thia and sulfanyl groups may influence redox behavior or metal coordination, similar to azaphenothiazines in .
Preparation Methods
Formation of the Tricyclic Core
The synthesis begins with the preparation of the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene intermediate.
Procedure :
-
Cyclization of Enamine Precursors :
-
Oxidation and Functionalization :
Introduction of the Sulfanyl Side Chain
The 2-(3,4-dimethoxyphenyl)-2-oxoethyl sulfanyl group is appended through nucleophilic substitution.
Procedure :
-
Synthesis of Sulfanyl Precursor :
-
Coupling Reaction :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Elevating the cyclization temperature to 140°C reduces reaction time from 20 to 10 hours while improving yield from 36% to 50%. Substituting DMF for less polar solvents (e.g., toluene) in alkylation steps enhances nucleophilicity, achieving 70% yield.
Characterization and Purification
Analytical Methods :
-
NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 7.8 ppm for naphthalenyl protons).
-
Mass Spectrometry : Molecular ion peak at m/z 432.6 ([M+H]⁺) aligns with the molecular formula C₂₄H₂₀N₂O₂S₂.
-
HPLC : Purity >98% after column chromatography (silica gel, ethyl acetate/hexane).
Purification Challenges :
-
The compound’s high logP (6.6) necessitates reverse-phase chromatography for effective separation from non-polar byproducts.
Challenges in Synthesis
-
Low Cyclization Efficiency :
-
Byproduct Formation :
Recent Advances
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
